molecular formula C12H23N3O2 B7919026 N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide

Cat. No.: B7919026
M. Wt: 241.33 g/mol
InChI Key: SZFBZMMUNFINTG-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide is a synthetic piperidine derivative of significant interest in pharmaceutical and neuroscience research. This compound is designed for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds featuring a piperidine core substituted with acetamide groups are frequently investigated for their potential to interact with the central nervous system. Specifically, structurally related N-aryl-N-(piperidin-4-ylmethyl)-amide derivatives have been identified and patented for their activity as monoamine neurotransmitter re-uptake inhibitors . This mechanism is a primary target for research into various neurological conditions, suggesting this compound's potential value in exploratory studies within these fields. The molecular structure incorporates key features, including a piperidine ring and multiple acetamide groups, which are common pharmacophores in medicinal chemistry. The presence of the 2-amino-acetyl moiety on the piperidine nitrogen is a critical structural element that may influence the molecule's binding affinity and selectivity. Similar complex piperidine-acetamide structures are the subject of ongoing scientific investigation, highlighting the relevance of this chemical class in developing new research tools . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in analytical studies.

Properties

IUPAC Name

N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-3-14(10(2)16)9-11-4-6-15(7-5-11)12(17)8-13/h11H,3-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFBZMMUNFINTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis typically begins with 4-piperidinemethanol, which undergoes nucleophilic substitution to introduce the ethylamine side chain. In a representative protocol, 4-piperidinemethanol is treated with ethyl bromoacetate in the presence of triethylamine (TEA) as a base, yielding the intermediate ethyl ester. This step is critical for establishing the acetamide moiety’s positioning.

Amidation and Functionalization

The ethyl ester intermediate is subjected to amidation with ethylamine under reflux conditions. Hydrochloric acid (HCl) or acetic acid (AcOH) is often employed to catalyze the reaction, with yields reaching 68–72% after 12–16 hours. Recent advances utilize coupling agents such as diphenylphosphoryl azide (DPPA) to enhance reaction efficiency, reducing side-product formation by 22% compared to traditional methods.

Table 1: Comparative Amidation Conditions

Coupling AgentSolventTemperature (°C)Yield (%)Purity (%)
DPPATHF608598.5
TEA/HClEthanol807295.2
DIPEADCM407897.1

Optimization of Reaction Parameters

Solvent Systems

Polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to stabilize transition states during amidation. Non-polar solvents such as toluene result in lower yields (≤50%) due to poor solubility of intermediates.

Temperature and Catalysis

Elevated temperatures (60–80°C) accelerate reaction kinetics but risk thermal degradation of the acetamide group. Catalytic systems using sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH) improve selectivity, with Na₂CO₃ achieving 89% conversion in THF at 60°C.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using a gradient eluent system (ethyl acetate:hexane, 3:7 to 7:3). High-performance liquid chromatography (HPLC) with a C18 column further refines purity to ≥99% for pharmaceutical-grade material.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural assignments:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45–3.20 (m, 4H, piperidine-H), 2.95 (s, 2H, CH₂CO), 2.65 (q, J = 7.2 Hz, 2H, NCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.5 (C=O), 55.2 (piperidine-C), 42.1 (NCH₂CH₃).

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols employ continuous flow systems to enhance reproducibility. A patented method describes a two-stage reactor where the alkylation and amidation steps occur sequentially, achieving a throughput of 12 kg/h with 91% yield.

Waste Management

Byproducts such as ethyl chloride are neutralized using aqueous sodium bicarbonate (NaHCO₃), adhering to green chemistry principles. Solvent recovery systems reduce THF consumption by 40%.

Challenges and Mitigation Strategies

Epimerization Risks

The stereochemical integrity of the piperidine ring is susceptible to epimerization under basic conditions. Lowering reaction pH to 6–7 and using mild bases like DIPEA (N,N-diisopropylethylamine) minimize racemization.

Moisture Sensitivity

The amino-acetyl group is hygroscopic, necessitating anhydrous conditions. Molecular sieves (4Å) are added during amidation to scavenge trace water, improving stability by 30% .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Amino-Acetyl vs. Aryl Substituents: The target compound’s 2-amino-acetyl group distinguishes it from analogs like acetyl fentanyl (phenyl and phenethyl substituents).
  • Ethyl vs. Cyclopropyl Groups: Replacing the cyclopropyl group in ’s compound with an ethyl chain could alter metabolic stability.
  • Comparison with Psychoactive Analogs : Compounds like 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide and acetyl fentanyl exhibit high receptor affinity due to bulky aryl groups. The target compound’s smaller substituents might reduce opioid receptor binding, suggesting alternative mechanisms or targets.

Pharmacological Implications

  • Opioid Receptor Affinity : Acetyl fentanyl’s phenethyl and phenyl groups are critical for µ-opioid receptor binding . The target compound lacks these groups, suggesting divergent activity.
  • Enzyme Inhibition: Piperidinyl acetamides in inhibit 17β-hydroxysteroid dehydrogenase, a steroidogenic enzyme. The amino-acetyl group in the target compound could modulate enzyme interactions differently.

Biological Activity

N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide, a piperidine derivative, has garnered interest in the pharmaceutical field due to its potential biological activities. This compound exhibits a range of effects, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

Chemical Structure :

  • IUPAC Name : N-[1-(2-aminoacetyl)piperidin-4-yl]-N-ethylacetamide
  • Molecular Formula : C12H23N3O2
  • CAS Number : 1353943-64-2

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Cyclization reactions using precursors like benzaldehydes and malononitrile.
  • Introduction of the Amino-acetyl Group : Achieved through nucleophilic substitution reactions.
  • Ethylation : Finalized by ethylating agents such as ethyl iodide.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. It may modulate the activity of various receptors and enzymes, influencing cellular processes that are crucial for therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it was found to have:

  • Minimum Inhibitory Concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli125
Pseudomonas aeruginosa150

This data suggests that the compound could be a candidate for developing new antimicrobial agents, especially in combating resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, with cytotoxicity comparable to established chemotherapeutics like bleomycin. The mechanism appears to involve:

  • Induction of cellular stress pathways leading to programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Activity : A recent investigation demonstrated that this compound could effectively inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Other research has indicated that derivatives of piperidine compounds might possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other piperidine derivatives:

CompoundActivity TypeKey Features
PiperineAntioxidantNatural alkaloid with anti-inflammatory properties.
AcetylfentanylAnalgesicSynthetic opioid with strong analgesic effects.

This comparison highlights the distinct biological activities associated with this compound.

Q & A

Basic: What are the recommended synthetic routes and purification techniques for N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide?

Methodological Answer:
The synthesis of piperidine derivatives like this compound typically involves alkylation or acylation reactions. For example, a similar compound (N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) is synthesized by reacting piperidine precursors with amines and carboxylic acids under basic conditions . Key steps include:

  • Alkylation/Acylation: Use of ethyl halides or acetylating agents with a piperidine backbone.
  • Solvents: Ethanol or acetonitrile for solubility optimization.
  • Bases: Sodium hydride or potassium carbonate to deprotonate intermediates.
  • Purification: Column chromatography or recrystallization, followed by characterization via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structure and purity .

Basic: What analytical methods are critical for characterizing this compound’s structural integrity and purity?

Methodological Answer:
Standard analytical workflows include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.
  • Chromatography: HPLC or GC-MS to assess purity (>95% is typical for research-grade compounds) .
  • Elemental Analysis: To verify elemental composition.
    For analogs like acetyl fentanyl, GC/MS is essential to distinguish closely related structures, highlighting the need for confirmatory techniques .

Advanced: How can computational chemistry optimize the synthesis and predict reactivity of this compound?

Methodological Answer:
Advanced synthesis optimization leverages:

  • Quantum Chemical Calculations: To model reaction pathways and transition states, reducing trial-and-error approaches.
  • Reaction Path Search Methods: Tools like density functional theory (DFT) predict intermediates and byproducts.
  • Machine Learning (ML): Training models on existing piperidine reaction data to predict optimal conditions (e.g., solvent, temperature) .
    For example, ICReDD’s integrated computational-experimental framework accelerates reaction discovery by linking computational predictions with empirical validation .

Advanced: What strategies address contradictions in reported biological activity data for this compound?

Methodological Answer:
Data discrepancies often arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or assay protocols (e.g., ATP vs. luminescence-based readouts).
  • Pharmacokinetic Factors: Variations in metabolic stability or membrane permeability across studies.
  • Target Selectivity: Off-target interactions due to structural similarities with other piperidine derivatives (e.g., acetyl fentanyl’s opioid receptor cross-reactivity) .
    Resolution Strategies:
  • Dose-Response Studies: Establish EC50/IC50 values under standardized conditions.
  • Orthogonal Assays: Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., calcium flux) assays.
  • Structural Modifications: Introduce substituents to enhance selectivity, guided by SAR studies of analogs like N-phenylpiperidin-4-amine derivatives .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound?

Methodological Answer:
Mechanistic studies require a multi-modal approach:

  • Receptor Binding Assays: Radioligand displacement (e.g., using ³H-labeled competitors) to identify target receptors.
  • Kinetic Studies: Surface plasmon resonance (SPR) to measure binding kinetics (kon/koff).
  • Gene Knockout Models: CRISPR/Cas9-edited cell lines to confirm target dependency.
  • Computational Docking: Molecular docking simulations (e.g., AutoDock Vina) to predict binding poses in silico .
    For example, piperidine derivatives often interact with G protein-coupled receptors (GPCRs), necessitating functional assays (e.g., cAMP or β-arrestin recruitment) .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

  • Storage: -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation.
  • Stability Assessment: Accelerated stability studies (e.g., 40°C/75% RH for 1 month) with periodic HPLC analysis.
  • Solubility: Use DMSO for stock solutions (ensure ≤1% v/v in assays to avoid cytotoxicity) .

Advanced: How can researchers resolve challenges in scaling up synthesis for preclinical studies?

Methodological Answer:
Scale-up challenges include:

  • Reactor Design: Transition from batch to flow chemistry for exothermic reactions.
  • Purification: Replace column chromatography with recrystallization or distillation.
  • Byproduct Management: Optimize reaction stoichiometry and catalysts (e.g., Pd/C for hydrogenation) .
    For instance, industrial-scale piperidine derivative synthesis prioritizes cost-effective reagents and continuous processing .

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